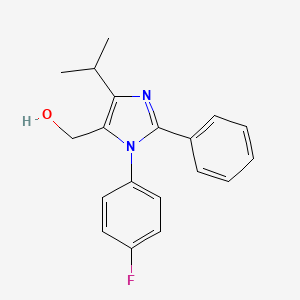

1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-

Description

This compound is a substituted imidazole derivative characterized by a 4-fluorophenyl group at position 1, an isopropyl group at position 4, a phenyl group at position 2, and a hydroxymethyl (-CH2OH) moiety at position 3. The presence of fluorine and bulky substituents (e.g., isopropyl, phenyl) may enhance metabolic stability and binding affinity to biological targets .

Properties

CAS No. |

109083-74-1 |

|---|---|

Molecular Formula |

C19H19FN2O |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]methanol |

InChI |

InChI=1S/C19H19FN2O/c1-13(2)18-17(12-23)22(16-10-8-15(20)9-11-16)19(21-18)14-6-4-3-5-7-14/h3-11,13,23H,12H2,1-2H3 |

InChI Key |

SDZYXNDHITZMBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of substituents: The phenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

Hydroxymethylation: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

The following analysis focuses on structural analogs, synthetic methodologies, substituent effects, and physicochemical properties.

Structural Analogues

Key Observations :

- Functional Groups : The target compound’s hydroxymethyl group at C5 contrasts with chloromethyl (in compound 1) and nitro groups, which may influence solubility and reactivity. Chloromethyl groups are typically intermediates for further derivatization (e.g., nucleophilic substitution), whereas hydroxymethyl groups enable hydrogen bonding .

- Substituent Position : The 4-fluorophenyl group (para-substituted) in the target compound differs from the 2-fluorophenyl (ortho) in , which may alter steric and electronic effects. Para-substitution often enhances metabolic stability compared to ortho .

- Positional Isomerism : The hydroxymethyl group at C5 (target) vs. C4 () could affect molecular polarity and crystal packing, as seen in NMR shifts (e.g., δ 4.62 ppm for CH2Cl in compound 1 vs. δ 3.90 ppm for CH3 in ) .

Physicochemical Properties

- Melting Points : Compound 1 () has a melting point of 120°C, attributed to its nitro group’s strong intermolecular interactions. The target compound’s hydroxymethyl group may lower the melting point due to increased solubility.

- NMR Signatures : Substituents like isopropyl (δ ~1.2–1.4 ppm for CH3) and 4-fluorophenyl (δ ~7.45–7.76 ppm for aromatic protons) align with patterns in and .

Biological Activity

1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex imidazole structure, which is known for its diverse biological activities. The presence of a fluorophenyl group is significant as it may influence the compound's interaction with biological targets.

Research indicates that imidazole derivatives often act as inhibitors or modulators of various biological pathways. The specific mechanisms for this compound may involve:

- Inhibition of Enzymatic Activity : Many imidazole compounds are known to inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory responses.

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Anticancer Potential

A study highlighted the anticancer properties of imidazole derivatives, suggesting that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction .

Anti-inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory properties. One study reported that a related imidazole compound effectively inhibited lipoxygenase activity, reducing the production of pro-inflammatory mediators .

Case Studies

- Preclinical Studies on Cataract Formation : In a study involving rats, a structurally similar imidazole compound led to cataract formation during preclinical trials. This highlights the importance of understanding the metabolic pathways and potential side effects associated with imidazole derivatives .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the imidazole ring can enhance bioavailability and reduce adverse effects. For example, replacing certain functional groups improved metabolic stability and reduced toxicity while maintaining efficacy against targeted pathways .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.